Lipophilicity Differential: XLogP3 Comparison with Parent Cyclohexanecarboxaldehyde
The target compound exhibits a computed XLogP3 of 2.2 , compared with cyclohexanecarboxaldehyde (XLogP3 = 1.77–1.80) . This ΔXLogP3 ≈ +0.4 arises from the chlorine atom in the chloromethyl group, which increases hydrophobic surface area and polarizability. The higher lipophilicity predicts enhanced membrane permeability (relevant for biological screening of derivatives) and altered retention in reversed-phase chromatographic purification.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | Cyclohexanecarboxaldehyde: XLogP3 = 1.77–1.80 (LogP = 1.76560) |
| Quantified Difference | ΔXLogP3 ≈ +0.4 (target more lipophilic) |
| Conditions | XLogP3 algorithm; computational prediction from SMILES (Guidechem and ChemAxon data) |
Why This Matters
The measurable lipophilicity increase directly affects solubility, membrane partitioning, and chromatographic retention, influencing both synthetic workup and biological screening outcomes.
